molecular formula C19H11NO4 B1679967 Norsanguinarine CAS No. 522-30-5

Norsanguinarine

Cat. No. B1679967
CAS RN: 522-30-5
M. Wt: 317.3 g/mol
InChI Key: CNXVDVMAYXLWPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Norsanguinarine involves several steps, including alkylation, iridium-catalyzed C–H borylation, Suzuki coupling reaction, treatment with hydroxylamine hydrochloride, acylation, and cyclization . The synthetic route of compounds involves the use of various reagents and conditions .


Molecular Structure Analysis

The molecular structure of Norsanguinarine is complex, with a molecular weight of 317.3 g/mol . The IUPAC name is 5,7,18,20-tetraoxa-24-azahexacyclo [11.11.0.0 2,10 .0 4,8 .0 14,22 .0 17,21 ]tetracosa-1 (24),2,4 (8),9,11,13,15,17 (21),22-nonaene .


Physical And Chemical Properties Analysis

Norsanguinarine has a molecular weight of 317.3 g/mol . The exact mass is 317.068817 Da . The average mass is 317.295 Da .

Scientific Research Applications

Isolation and Presence in Plants

Norsanguinarine, an isoquinoline alkaloid, has been identified in various plant species. In 1972, T. Furuya, A. Ikuta, and K. Syōno isolated norsanguinarine from the callus tissue of the opium poppy, Papaver somniferum, alongside other alkaloids like sanguinarine and protopine (Furuya, Ikuta, & Syōno, 1972). Additionally, Xiao-ya Shang et al. discovered norsanguinarine in the Tibetan medicine Meconopsis quintuplinervia Regel, used for treating hepatitis and tuberculosis (Shang et al., 2003).

Antifungal Activity

Norsanguinarine exhibits notable antifungal properties. A study by S. Singh et al. in 2009 revealed its effectiveness against phytopathogenic fungi, including various species of Alternaria and Fusarium, indicating its potential use in plant protection (Singh et al., 2009).

Chemical Characterization

Research on norsanguinarine's chemical properties includes studies on its NMR chemical shifts. J. Toušek, J. Dostál, and R. Marek conducted extensive theoretical calculations and gradient-selected 2D NMR spectroscopy to analyze norsanguinarine's chemical shifts, contributing to a deeper understanding of its molecular structure (Toušek, Dostál, & Marek, 2004).

Synthetic Applications

Norsanguinarine's relevance extends to synthetic biology. E. Fossati et al. reconstituted a 10-gene plant pathway in yeast for the production of dihydrosanguinarine and its oxidized derivative, sanguinarine, showcasing the feasibility of producing high-value alkaloids like norsanguinarine in microbial systems (Fossati et al., 2014).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXVDVMAYXLWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965891
Record name 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Norsanguinarine

CAS RN

522-30-5, 5157-23-3
Record name Norsanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norsanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norsanguinarine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

285 - 287 °C
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
J Toušek, J Dostál, R Marek - Journal of molecular structure, 2004 - Elsevier
Norchelerythrine and norsanguinarine, tertiary benzo[c]phenanthridine alkaloids, were examined by gradient-selected 2D NMR spectroscopy and the later also by extensive theoretical …
Number of citations: 26 www.sciencedirect.com
G Rücker, E Breitmaier, GL Zhang, R Mayer - Phytochemistry, 1994 - Elsevier
Four new alkaloids named isoapocavidine, torulosine, torulosinine and oxocoryrutine were isolated from whole plants of Dactylicapnos torulosa. The structures were elucidated by …
Number of citations: 56 www.sciencedirect.com
S Singh, L Jain, MB Pandey, UP Singh, VB Pandey - Folia Microbiologica, 2009 - Springer
… The isoquinoline alkaloids hunnemanine and norsanguinarine have been isolated from … lini at 1000 ppm whereas norsanguinarine exhibited 100 % inhibition of A. brassicicola and …
Number of citations: 20 link.springer.com
A Ikuta, K Syōno, T Furuya - Phytochemistry, 1974 - Elsevier
… Norsanguinarine, which was isolated first from opium poppy callus tissues, was detected in the … Norsanguinarine, therefore, seems to accumulate as a by-product of the pathway of …
Number of citations: 131 www.sciencedirect.com
DU Lee, JH Park, L Wessjohann… - Natural product …, 2011 - journals.sagepub.com
The alkaloid pattern of the endemic plant Papaver coreanum Nakai (Papaveraceae) was determined for the first time. Eight alkaloids could be identified by LC/ESIMS/MS and high-…
Number of citations: 6 journals.sagepub.com
YF Kopyt'ko, TD Dargaeva, TA Sokol'Skaya… - Pharmaceutical …, 2005 - Springer
… , norchelerythrine, dihydroberberine, and norsanguinarine. Some of these compounds (dihydroberberine, norchelerythrine, and norsanguinarine) were present only in the tinctures …
Number of citations: 23 link.springer.com
XY Shang, JG Shi, YC Yang, X Liu, C Li… - Yao xue xue bao= Acta …, 2003 - europepmc.org
… RESULTS: Three alkaloids were obtained and their structures were elucidated as norsanguinarine (I), O-methylflavinantine (II) and 6-methoxy-17-methyl-2, 3-[methylenebis (oxy)]-…
Number of citations: 15 europepmc.org
N Chauret, J Archambault - Analytica chimica acta, 1991 - Elsevier
The detection by fluorimetry after liquid chromatographic (LC) separation of benzophenanthridine alkaloids extracted from Papaveraceae sp. cell culture samples was characterized and …
Number of citations: 11 www.sciencedirect.com
N Aravindan, M Jeganmohan - Organic Letters, 2023 - ACS Publications
… , decarine, norsanguinarine, and nornitidine were prepared in a single step. … , norchelerythrine, decarine, norsanguinarine, and nornitidine were synthesized in a single step. …
Number of citations: 2 pubs.acs.org
J Toušek, J Dostál, R Marek - 2004 - med.muni.cz
Norchelerythrine and norsanguinarine, tertiary benzo [c] phenanthridine alkaloids, were examined by gradient-selected 2D NMR spectroscopy and later also by extensive …
Number of citations: 0 www.med.muni.cz

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